molecular formula C8H6N2O2S B8799107 5-Nitrobenzo[b]thiophen-3-amine

5-Nitrobenzo[b]thiophen-3-amine

Cat. No.: B8799107
M. Wt: 194.21 g/mol
InChI Key: ZOXHFSODYATPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitrobenzo[b]thiophen-3-amine is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

5-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6N2O2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H,9H2

InChI Key

ZOXHFSODYATPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 23.00 g (91.26 mmol) of methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate (J. Hetero. Chem., 34(4), 1163 (1997)) in 100 mL of 1-methyl-2-pyrrolidinone and 30 mL of 1-methylpiperazine is heated at 180° C. for 2 hours. The reaction is cooled to room temperature and poured into water. The resultant solid is collected by filtration and washed with water. The solid is dissolved in a mixture of ethyl acetate and diethyl ether and the solution is washed with water twice. The organic layer is dried over magnesium sulfate, filtered and concentrated in vacuo. Diethyl ether and hexane are added to the residue and the dark red solid is collected by filtration to provide 11.17 g (63%), mp 155-158° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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